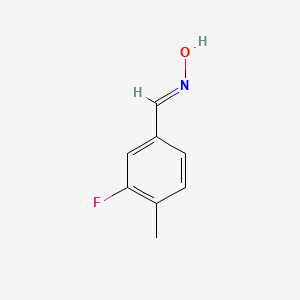

3-Fluoro-4-methylbenzaldehyde oxime

Description

BenchChem offers high-quality 3-Fluoro-4-methylbenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-methylbenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

(NE)-N-[(3-fluoro-4-methylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H8FNO/c1-6-2-3-7(5-10-11)4-8(6)9/h2-5,11H,1H3/b10-5+ |

InChI Key |

DKQTXIZXALLYPG-BJMVGYQFSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=N/O)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C=NO)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methylbenzaldehyde oxime

CAS Registry Number: 864725-65-5

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylbenzaldehyde oxime, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. The document details the practical synthesis, reaction mechanism, and physicochemical properties of the compound. Furthermore, it explores the expected spectroscopic signatures for structural verification, discusses the reactivity of the oxime moiety, and highlights its potential applications as a versatile synthetic intermediate in drug discovery and development. This guide is intended to serve as a foundational resource for scientists, offering both theoretical insights and actionable experimental protocols.

Introduction and Strategic Importance

3-Fluoro-4-methylbenzaldehyde oxime is a specialized organic compound featuring a fluorinated toluene scaffold functionalized with an oxime group. The strategic placement of a fluorine atom on an aromatic ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[1] The oxime functional group is not merely a derivative of the parent aldehyde but serves as a versatile synthetic handle for constructing more complex molecular architectures, particularly nitrogen-containing heterocyles which are prevalent in many classes of drugs.[2]

As an intermediate, this compound offers a gateway to a variety of molecular transformations. Its aldehyde precursor, 3-Fluoro-4-methylbenzaldehyde, is a readily available starting material, making the synthesis of the oxime both practical and scalable. This guide provides the necessary technical details for its preparation, characterization, and strategic utilization in research and development workflows.

Synthesis and Mechanism

The preparation of 3-Fluoro-4-methylbenzaldehyde oxime is achieved through the classical condensation reaction between the parent aldehyde and hydroxylamine.[3] This reaction, known as oximation, is a robust and high-yielding transformation fundamental to organic chemistry.

Underlying Mechanism: Nucleophilic Addition-Elimination

The formation of the oxime proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[4][5] The reaction is often mildly acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine (NH₂OH), possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbonyl carbon of 3-Fluoro-4-methylbenzaldehyde.[5]

-

Proton Transfer: An intramolecular proton transfer occurs, forming a neutral tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine is then protonated on the oxygen atom, creating a good leaving group (water). Subsequent elimination of a water molecule and deprotonation leads to the formation of the carbon-nitrogen double bond (C=N) characteristic of the oxime.[4]

Diagram: Mechanism of Oxime Formation

Caption: Reaction mechanism for the formation of an oxime.

Field-Proven Experimental Protocol

This protocol is designed for reproducibility and high yield, based on established oximation procedures.[6][7][8]

Materials:

-

3-Fluoro-4-methylbenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Sodium acetate (CH₃COONa) or Sodium Carbonate (Na₂CO₃) (1.2-1.5 eq)

-

Ethanol or Methanol

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, and TLC supplies

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-Fluoro-4-methylbenzaldehyde (1.0 eq) in ethanol (approx. 5-10 mL per gram of aldehyde).

-

Reagent Addition: To this solution, add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.2 eq).

-

Scientist's Note: The base (sodium acetate) is crucial. It neutralizes the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the reaction to proceed efficiently.[7]

-

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible.[6]

-

Work-up: Once complete, reduce the solvent volume under reduced pressure. Add deionized water to the residue to precipitate the crude product.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.[9] The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure 3-Fluoro-4-methylbenzaldehyde oxime as a crystalline solid.[7]

-

Confirmation: The identity and purity of the final product should be confirmed via melting point determination and spectroscopic analysis (NMR, IR, MS).

Diagram: Synthesis Workflow

Caption: General experimental workflow for oxime synthesis.

Physicochemical and Spectroscopic Profile

While specific experimental data for the title oxime is scarce in publicly accessible literature, its properties can be reliably predicted based on the well-characterized starting material and analogous structures.[10]

Core Properties

| Property | Value / Expected Value | Source(s) |

| Compound Name | 3-Fluoro-4-methylbenzaldehyde oxime | - |

| CAS Number | 864725-65-5 | - |

| Molecular Formula | C₈H₈FNO | - |

| Molecular Weight | 153.15 g/mol | - |

| Appearance | Predicted: White to off-white crystalline solid | [3] |

| Parent Aldehyde BP | ~206 °C | [1][11] |

| Parent Aldehyde Density | ~1.133 g/mL at 25 °C | [11] |

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for unequivocal structure confirmation. The following are the expected spectral features for 3-Fluoro-4-methylbenzaldehyde oxime.[10]

-

¹H NMR: The proton NMR spectrum is expected to provide key structural information. Aromatic protons will appear in the 7.0-8.5 ppm range, with coupling patterns influenced by the fluorine and methyl substituents. The proton of the oxime functional group (CH=N) should appear as a singlet around 8.0-8.5 ppm. A characteristic broad singlet for the hydroxyl proton (-NOH) is anticipated further downfield, typically between 11.0-12.0 ppm.

-

¹³C NMR: The carbon spectrum will show aromatic carbon signals between 110-160 ppm. The carbon involved in the C=N double bond is expected to resonate around 145-155 ppm.

-

IR Spectroscopy: Infrared analysis should reveal a characteristic broad O-H stretching band in the region of 3200-3600 cm⁻¹. A C=N stretching vibration is expected around 1640-1690 cm⁻¹, and the N-O stretch should appear in the 930-960 cm⁻¹ range.[10]

-

Mass Spectrometry (MS): Mass spectrometric analysis should show a molecular ion peak (M+) corresponding to the calculated molecular weight of 153.15.

Reactivity and Applications in Drug Development

The true value of 3-Fluoro-4-methylbenzaldehyde oxime lies in its potential as a synthetic intermediate. The oxime moiety is a versatile functional group that can undergo several important transformations.

-

Reduction to Amines: The oxime can be reduced using various reagents (e.g., NaBH₄, LiAlH₄, or catalytic hydrogenation) to yield the corresponding primary amine.[3] This provides a direct route to benzylamine derivatives, which are important pharmacophores.

-

Beckmann Rearrangement: Under acidic conditions, aldoximes can undergo the Beckmann rearrangement to form primary amides.[3] This reaction offers a pathway to introduce an amide functional group, which is a cornerstone of many pharmaceutical structures.

-

Conversion to Nitriles: Dehydration of the aldoxime can produce the corresponding nitrile, a valuable functional group for further synthetic elaboration, including hydrolysis to carboxylic acids or reduction to amines.[12][13]

-

Heterocycle Synthesis: Oximes are key precursors for the synthesis of various nitrogen-containing heterocycles, such as isoxazoles, which are present in numerous biologically active compounds.[2]

In the context of drug discovery, this compound serves as an ideal building block. It can be used to generate diverse libraries of compounds for high-throughput screening or employed in the targeted, multi-step synthesis of an Active Pharmaceutical Ingredient (API).[2] The presence of fluorine offers a strategic advantage for developing drug candidates with improved potency and pharmacokinetic profiles.[1]

Safety and Handling

No specific safety data sheet (SDS) is available for 3-Fluoro-4-methylbenzaldehyde oxime. Therefore, handling precautions must be based on the known hazards of the parent aldehyde and general principles of laboratory safety.

-

General Precautions: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[14]

-

Hazards of Starting Material: The parent aldehyde, 3-Fluoro-4-methylbenzaldehyde, is classified as a skin, eye, and respiratory irritant. It is reasonable to assume the oxime product may have similar irritant properties.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- Oxime Formation. Scribd. [Link]

- Oxime formation. ChemTube3D. [Link]

- Oxime. Wikipedia. [Link]

- The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Formation of an Oxime from an Aldehyde. YouTube. [Link]

- Formation of oximes and hydrazones. Khan Academy. [Link]

- SAFETY DATA SHEET - 4-Methylbenzaldehyde. Ark Pharm, Inc. [Link]

- An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [Link]

- Targeting reactive carbonyls for identifying natural products and their biosynthetic origins. PMC. [Link]

- Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. Sci-Hub. [Link]

- Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. ResearchGate. [Link]

- The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanisms. RSC Publishing. [Link]

- Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. The Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Oxime - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. scribd.com [scribd.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-FLUORO-4-METHYLBENZALDEHYDE | 177756-62-6 [m.chemicalbook.com]

- 12. Sci-Hub. Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions / The Journal of Organic Chemistry, 2006 [sci-hub.box]

- 13. The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanisms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. shepherd.edu [shepherd.edu]

Technical Whitepaper: 3-Fluoro-4-methylbenzaldehyde Oxime (C8H8FNO)

Executive Summary

3-Fluoro-4-methylbenzaldehyde oxime is a critical fluorinated intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced organic materials. As a derivative of 3-fluoro-4-methylbenzaldehyde (CAS 177756-62-6), this oxime serves as a versatile "chemical hinge," enabling access to nitriles, amines, and heterocyclic scaffolds like isoxazoles.

The strategic incorporation of the fluorine atom at the meta position (relative to the oxime/aldehyde) and a methyl group at the para position modulates the electronic properties of the benzene ring, often enhancing metabolic stability and lipophilicity in bioactive target molecules—a principle known as bioisosterism .

This guide provides an authoritative technical breakdown of its synthesis, mechanistic underpinnings, and downstream applications, designed to support reproducible experimental workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is synthesized directly from its aldehyde precursor. While the aldehyde is a liquid at room temperature, the resulting oxime is typically a crystalline solid, facilitating easier handling and purification.

Table 1: Chemical Specifications

| Property | Data |

| Chemical Name | 3-Fluoro-4-methylbenzaldehyde oxime |

| Molecular Formula | |

| Molecular Weight | 153.15 g/mol |

| Precursor CAS | 177756-62-6 (3-Fluoro-4-methylbenzaldehyde) |

| Oxime CAS | 864725-65-5 (Referenced in commercial catalogs) |

| Appearance | Off-white to pale yellow crystalline solid (Typical) |

| Solubility | Soluble in Ethanol, MeOH, DMSO, EtOAc; Low solubility in water |

| Functional Groups | Fluorine (Ar-F), Methyl (Ar-CH3), Oxime (C=N-OH) |

Synthetic Pathway & Experimental Protocol

The synthesis of 3-Fluoro-4-methylbenzaldehyde oxime follows a classic condensation reaction between the parent aldehyde and hydroxylamine hydrochloride. This protocol is designed for high yield and purity, minimizing side reactions such as Beckmann rearrangement during the workup.

Reaction Workflow Diagram

Figure 1: Step-by-step process flow for the synthesis of 3-Fluoro-4-methylbenzaldehyde oxime.

Detailed Protocol

Reagents:

-

3-Fluoro-4-methylbenzaldehyde (10 mmol, 1.38 g)

-

Hydroxylamine hydrochloride (

) (12 mmol, 0.83 g) -

Sodium Acetate (

) (15 mmol, 1.23 g) or NaOH (12 mmol) -

Solvent: Ethanol (15 mL) and Water (5 mL)

Procedure:

-

Preparation: Dissolve hydroxylamine hydrochloride and sodium acetate in water (5 mL) in a round-bottom flask.

-

Addition: Add a solution of 3-Fluoro-4-methylbenzaldehyde in ethanol (15 mL) dropwise to the aqueous amine solution with vigorous stirring.

-

Note: Adding the aldehyde to the amine ensures the amine is always in excess, preventing side reactions.

-

-

Reaction: Stir the mixture at room temperature for 1–3 hours. If reaction kinetics are slow (monitored by TLC), heat to mild reflux (60°C) for 1 hour.

-

Monitoring: Check TLC (Silica gel, Eluent: Hexane/EtOAc 8:2). The aldehyde spot (

) should disappear, replaced by the more polar oxime spot ( -

Workup:

-

Evaporate ethanol under reduced pressure.

-

Add water (20 mL) to the residue. The oxime typically precipitates as a solid.[1]

-

Filter the solid and wash with cold water.

-

Alternative (if oil forms): Extract with Ethyl Acetate (3 x 15 mL), wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is a nucleophilic addition-elimination at the carbonyl carbon.

Reaction Mechanism Diagram

Figure 2: Nucleophilic addition-elimination mechanism forming the oxime bond.

Key Insight: The pH of the reaction is critical. If too acidic (

Pharmaceutical & Industrial Applications[2][12][13]

The 3-Fluoro-4-methylbenzaldehyde oxime scaffold is rarely the final API; rather, it is a high-value "divergent intermediate."

Divergent Synthesis Map

Figure 3: Downstream chemical transformations and industrial utility.

Specific Utility

-

Nitrile Synthesis: Dehydration of the oxime (using

or -

Benzylamines: Reduction (e.g.,

or -

Isoxazoles: Conversion to the hydroximoyl chloride (using NCS) followed by reaction with an alkyne generates isoxazoles, a ring system found in antibiotics like Cloxacillin [2].

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are expected.

Table 2: Predicted Spectroscopic Data

| Technique | Signal | Assignment |

| 1H NMR (DMSO-d6) | OH (Oxime hydroxyl) | |

| CH=N (Azomethine proton) | ||

| Ar-H (Aromatic protons) | ||

| Ar-CH3 (Methyl group) | ||

| IR Spectroscopy | 3200–3400 | O-H stretch (Broad) |

| 1640–1660 | C=N stretch (Weak/Medium) | |

| Mass Spectrometry | m/z 154.15 | Protonated molecular ion |

Note: The oxime may exist as a mixture of E (anti) and Z (syn) isomers, often visible as split peaks in NMR.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

GHS Codes: H315, H319, H335.

-

Thermal Stability: Oximes can undergo thermal decomposition at high temperatures. Do not distill the solid; purify via recrystallization.

-

Handling: Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong acids (risk of hydrolysis back to aldehyde) or strong oxidizers.

References

-

ChemicalBook. "3-FLUORO-4-METHYLBENZALDEHYDE Properties and Synthesis." ChemicalBook.com. Accessed February 17, 2026.

-

National Institutes of Health (NIH). "FDA-Approved Oximes and Their Significance in Medicinal Chemistry." PubMed Central. Accessed February 17, 2026.

-

Sigma-Aldrich. "3-Fluoro-4-methylbenzaldehyde Product Specification." SigmaAldrich.com. Accessed February 17, 2026.

-

BenchChem. "Technical Guide to Fluorinated Benzaldehyde Oximes." BenchChem.com. Accessed February 17, 2026.

Sources

3-Fluoro-4-methylbenzaldehyde oxime molecular weight and formula

An In-depth Technical Guide to 3-Fluoro-4-methylbenzaldehyde Oxime

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-4-methylbenzaldehyde oxime, a fluorinated aromatic compound with significant potential in medicinal chemistry and organic synthesis. This document outlines its fundamental properties, a detailed synthesis protocol, predicted spectroscopic data, and a discussion of its applications in drug development, grounded in established scientific principles.

Core Compound Properties

3-Fluoro-4-methylbenzaldehyde oxime is synthesized from its corresponding aldehyde, 3-Fluoro-4-methylbenzaldehyde. A thorough understanding of the starting material is crucial for a successful synthesis.

Table 1: Physicochemical Properties of 3-Fluoro-4-methylbenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₈H₇FO | [1][2] |

| Molecular Weight | 138.14 g/mol | [1][2] |

| CAS Number | 177756-62-6 | [1][2] |

| Appearance | Light yellow to yellow to orange clear liquid | [1] |

| Boiling Point | 206 °C | [1] |

| Density | 1.133 g/mL at 25 °C |

Based on the structure of the parent aldehyde, the properties of 3-Fluoro-4-methylbenzaldehyde oxime can be derived. The oximation reaction adds a hydroxylamine moiety to the aldehyde group.

Table 2: Calculated Properties of 3-Fluoro-4-methylbenzaldehyde Oxime

| Property | Value |

| Molecular Formula | C₈H₈FNO |

| Molecular Weight | 153.16 g/mol |

Synthesis of 3-Fluoro-4-methylbenzaldehyde Oxime

The synthesis of 3-Fluoro-4-methylbenzaldehyde oxime is achieved through a standard condensation reaction between 3-Fluoro-4-methylbenzaldehyde and hydroxylamine hydrochloride. This method is a widely adopted and reliable procedure for the preparation of oximes from aldehydes.[3]

Reaction Scheme

Caption: Synthesis of 3-Fluoro-4-methylbenzaldehyde Oxime.

Experimental Protocol: General Oximation Method

This protocol is adapted from established procedures for the synthesis of related benzaldehyde oximes.[3]

Materials:

-

3-Fluoro-4-methylbenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or another suitable weak base

-

Ethanol

-

Water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Fluoro-4-methylbenzaldehyde (1.0 equivalent) in ethanol.

-

Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and sodium acetate (1.5 to 2.5 equivalents) in a minimal amount of water. Add this solution to the flask containing the aldehyde. The base is crucial to neutralize the HCl generated from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine necessary for the reaction.[3]

-

Reaction: Stir the reaction mixture at room temperature or gently reflux. The progress of the reaction should be diligently monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the oxime) forms, it can be collected by filtration. Alternatively, the ethanol can be removed under reduced pressure, and the residue can be partitioned between ethyl acetate and water. The organic layer should be washed with water and brine.[4]

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4] The crude oxime can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a solid product.[3]

Self-Validation: The purity and identity of the synthesized 3-Fluoro-4-methylbenzaldehyde oxime should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid should also be determined and compared to literature values of similar compounds if available.[3]

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for 3-Fluoro-4-methylbenzaldehyde Oxime

| Technique | Predicted Peaks and Signals |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm; an oxime proton (-NOH) as a singlet around 11.0-12.0 ppm; an aldehydic proton of the oxime (CH=N) as a singlet around 8.0-8.5 ppm; and a methyl group singlet around 2.3 ppm. The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm; the oxime carbon (C=N) around 145-155 ppm; and a methyl carbon around 20-22 ppm.[5] |

| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹; a C=N stretching band around 1640-1690 cm⁻¹; and an N-O stretching band around 930-960 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound (C₈H₈FNO, MW: 153.16 g/mol ). |

Relevance in Drug Development and Medicinal Chemistry

The incorporation of an oxime functional group and a fluorine atom into the 4-methylbenzaldehyde scaffold makes this molecule a compound of interest for drug discovery and development.

The Role of the Oxime Group

Oximes are a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing this functional group.[6][7] They are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The oxime moiety can act as a bioisostere for other functional groups and can participate in hydrogen bonding, which is crucial for drug-receptor interactions.

The Influence of Fluorine

The presence of a fluorine atom can significantly enhance the pharmacological properties of a molecule.[1] Fluorination can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways and increase the half-life of a drug.[1]

-

Enhanced Binding Affinity: Fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[1]

-

Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its absorption and distribution in the body.[1]

Potential Applications

Given its structural features, 3-Fluoro-4-methylbenzaldehyde oxime could serve as a valuable intermediate in the synthesis of novel therapeutic agents. The aldehyde precursor, 3-Fluoro-4-methylbenzaldehyde, is already utilized in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] The conversion to the oxime opens up new avenues for chemical modification and the exploration of new biological activities. For instance, oximes have been investigated as inhibitors of enzymes like aldose reductase.[8]

Caption: Logical relationship of structural features to drug development potential.

Safety and Handling

The precursor, 3-Fluoro-4-methylbenzaldehyde, is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9] It is also a combustible liquid. Therefore, it is prudent to assume that the oxime derivative may exhibit similar hazards.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[10]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn to prevent skin contact.

-

Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are required to minimize the risk of accidental skin contact.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[9]

Handling and Storage:

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][11]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid ingestion and inhalation.[9]

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9][11]

-

In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[9][11]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[9][10]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, December 27). Fisher Scientific.

- SAFETY DATA SHEET. (2025, September 24). Thermo Fisher Scientific.

-

3-Fluoro-4-(trifluoromethyl)benzaldehyde SDS. (n.d.). SDS Manager. Retrieved February 17, 2026, from [Link]

-

Benzaldehyde, 4-methyl-, oxime. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

- An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Organic Chemistry Portal.

- material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.

- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (n.d.). Royal Society of Chemistry.

-

3-fluoro-4-methylbenzaldehyde (C8H7FO). (n.d.). PubChemLite. Retrieved February 17, 2026, from [Link]

-

3-fluoro-4-methylbenzaldehyde. (n.d.). Stenutz. Retrieved February 17, 2026, from [Link]

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2022, January 4). PMC. Retrieved February 17, 2026, from [Link]

- The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2022, January 4).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-FLUORO-4-METHYLBENZALDEHYDE | 177756-62-6 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Structure of (E)-3-Fluoro-4-methylbenzaldehyde oxime

An In-depth Technical Guide to (E)-3-Fluoro-4-methylbenzaldehyde Oxime: Synthesis, Characterization, and Medicinal Chemistry Potential

Abstract

(E)-3-Fluoro-4-methylbenzaldehyde oxime is a fluorinated aromatic building block with potential applications in medicinal chemistry and materials science. The presence of a fluorine atom, a methyl group, and a versatile oxime functional group on a benzene ring makes it an attractive scaffold for generating novel molecular entities. This guide provides a detailed overview of its synthesis, a comprehensive approach to its structural elucidation via modern spectroscopic techniques, and an expert perspective on its potential applications in drug discovery. The protocols and analytical interpretations are presented from the viewpoint of a senior application scientist, emphasizing the rationale behind methodological choices to ensure reproducibility and reliability.

Physicochemical and Structural Properties

(E)-3-Fluoro-4-methylbenzaldehyde oxime is a solid at room temperature. Its core structure consists of a benzene ring substituted with fluoro, methyl, and an (E)-configured oxime moiety. The (E) isomer, where the hydroxyl group is anti to the aromatic ring, is generally the thermodynamically more stable isomer formed under standard oximation conditions.

| Property | Value | Source |

| IUPAC Name | (1E)-1-(3-fluoro-4-methylphenyl)methanimine oxide | N/A |

| CAS Number | 1378278-31-0 | |

| Molecular Formula | C₈H₈FNO | |

| Molecular Weight | 153.15 g/mol | |

| Appearance | White to off-white solid (predicted) | N/A |

| Stereochemistry | (E) isomer | N/A |

Synthesis and Purification

The synthesis of (E)-3-Fluoro-4-methylbenzaldehyde oxime is a straightforward and high-yielding nucleophilic addition-elimination reaction. It involves the condensation of the parent aldehyde, 3-fluoro-4-methylbenzaldehyde, with hydroxylamine.

Synthesis Reaction Pathway

The diagram below illustrates the single-step conversion of the aldehyde to the oxime.

Caption: Reaction scheme for the synthesis of the target oxime.

Detailed Experimental Protocol

This protocol is a robust, self-validating method adapted from standard procedures for oxime synthesis.

Materials:

-

3-Fluoro-4-methylbenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate trihydrate (1.5 eq)

-

Ethanol (95%)

-

Deionized Water

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-methylbenzaldehyde (e.g., 5.0 g, 36.2 mmol).

-

Reagent Addition: Add ethanol (30 mL) and stir until the aldehyde is fully dissolved. In a separate beaker, dissolve hydroxylamine hydrochloride (3.02 g, 43.4 mmol) and sodium acetate trihydrate (7.39 g, 54.3 mmol) in deionized water (15 mL).

-

Expert Insight: Hydroxylamine is typically used as its hydrochloride salt for stability. The base, sodium acetate, is crucial to liberate the free hydroxylamine nucleophile and neutralize the HCl byproduct formed during the reaction. A slight excess of hydroxylamine ensures complete consumption of the starting aldehyde.

-

-

Reaction Execution: Add the aqueous hydroxylamine/acetate solution to the ethanolic aldehyde solution. Heat the mixture to reflux (approx. 80-85 °C) and maintain for 1-2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product oxime will have a lower Rf value than the starting aldehyde.

-

Workup & Isolation: a. After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. b. To the remaining aqueous slurry, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel. c. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acid and salts. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure (E)-3-Fluoro-4-methylbenzaldehyde oxime as a crystalline solid.

-

Trustworthiness Check: A successful synthesis should yield >85% of a product whose analytical data (NMR, MS, IR) matches the expected values detailed in the next section.

-

Structural Elucidation and Characterization

Confirming the identity, purity, and stereochemistry of the synthesized compound is critical. The following is a standard workflow for full characterization.

Analytical Characterization Workflow

Caption: Workflow for the spectroscopic confirmation of the target molecule.

Expected Spectroscopic Data

The following data are predicted based on the known structure and established spectroscopic principles.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.10 ppm (s, 1H): This singlet corresponds to the proton of the CH =NOH group. Its downfield shift is characteristic. The chemical shift in this region is also indicative of the (E)-isomer.

-

δ ~7.5-7.2 ppm (m, 3H): These signals represent the three protons on the aromatic ring. Complex splitting patterns (multiplets) are expected due to both proton-proton and proton-fluorine coupling.

-

δ ~2.30 ppm (s, 3H): A sharp singlet for the methyl (-CH ₃) group protons.

-

δ (variable, broad s, 1H): A broad singlet for the hydroxyl (-OH ) proton, which may exchange with trace water in the solvent.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

A single resonance is expected, likely observed as a multiplet due to coupling with the aromatic protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~160 ppm (d, J ≈ 250 Hz): The carbon directly attached to fluorine (C -F) will appear as a doublet with a large one-bond coupling constant.

-

δ ~148 ppm (s): The imine carbon (C =NOH).

-

δ ~135-115 ppm: Multiple signals for the remaining aromatic carbons, some of which will exhibit smaller C-F coupling constants.

-

δ ~15 ppm (s): The methyl group carbon (-C H₃).

-

-

Mass Spectrometry (ESI+):

-

m/z: 154.06 [M+H]⁺. The calculated exact mass for C₈H₉FNO⁺ is 154.0662, and high-resolution mass spectrometry (HRMS) should confirm this value.

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3300 cm⁻¹ (broad): O-H stretch of the oxime.

-

~1640 cm⁻¹ (medium): C=N stretch of the oxime.

-

~1250 cm⁻¹ (strong): C-F stretch.

-

~2900 cm⁻¹ (weak): C-H stretches (aromatic and aliphatic).

-

Reactivity and Potential Applications in Drug Development

While (E)-3-Fluoro-4-methylbenzaldehyde oxime may not be an active pharmaceutical ingredient itself, it is a valuable building block for drug discovery programs due to the strategic placement of its functional groups.

The Role of Aromatic Fluorine

The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry.

-

Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life in vivo.

-

Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups or engage in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing binding affinity and selectivity.

The Versatility of the Oxime Group

The oxime functional group is not merely a placeholder; it is a versatile chemical handle.

-

Bioisostere: It can act as a bioisostere for other functional groups like esters or amides.

-

Prodrugs: The oxime can be part of a prodrug strategy, being hydrolyzed in vivo to release an active aldehyde or ketone.

-

Synthetic Intermediate: Oximes can be readily reduced to primary amines or rearranged (e.g., Beckmann rearrangement) to form amides, providing access to a diverse range of chemical structures from a single intermediate.

Logical Application Pathway

Technical Whitepaper: 3-Fluoro-4-methylbenzaldehyde and its Oxime Derivative

Topic: Comparative Technical Analysis: 3-Fluoro-4-methylbenzaldehyde vs. 3-Fluoro-4-methylbenzaldehyde Oxime Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This guide provides a high-resolution technical analysis of 3-Fluoro-4-methylbenzaldehyde (CAS 177756-62-6) and its downstream derivative, 3-Fluoro-4-methylbenzaldehyde oxime (CAS 864725-65-5). In medicinal chemistry, this transformation represents a critical pivot point: converting a reactive electrophilic carbonyl scaffold into a robust, versatile oxime intermediate. This document details the physicochemical divergence, synthetic protocols, mechanistic pathways, and spectroscopic fingerprints required to validate this transformation in a drug development context.

Structural & Physicochemical Divergence[1]

The conversion of the aldehyde to the oxime alters the hybridization geometry and hydrogen-bonding capacity of the molecule. The aldehyde is a lipophilic liquid prone to oxidation, whereas the oxime is typically a crystalline solid with amphoteric character.

Table 1: Comparative Physicochemical Profile[2]

| Feature | 3-Fluoro-4-methylbenzaldehyde | 3-Fluoro-4-methylbenzaldehyde Oxime |

| CAS Number | 177756-62-6 | 864725-65-5 |

| Molecular Formula | ||

| Molecular Weight | 138.14 g/mol | 153.15 g/mol |

| Functional Group | Carbonyl (Aldehyde, | Hydroxyimino (Oxime, |

| Physical State | Clear Liquid (Light Yellow) | Solid (Crystalline White/Off-white) |

| Boiling/Melting Point | BP: 206°C | MP: ~60-80°C (Predicted range*) |

| Solubility | Soluble in DCM, EtOAc, MeOH | Soluble in MeOH, DMSO; Low in Hexane |

| Stability | Air-sensitive (oxidizes to benzoic acid) | Hydrolytically stable; Acid-sensitive |

*Note: Exact experimental melting point varies by isomer ratio (E/Z) and purity; oximes of similar MW (e.g., 4-fluorobenzaldehyde oxime) melt in this range.

Synthetic Transformation & Mechanism

The synthesis of the oxime derivative is a classic condensation reaction between the aldehyde and hydroxylamine hydrochloride (

Experimental Protocol: Oximation

Objective: Synthesis of 3-Fluoro-4-methylbenzaldehyde oxime (10 mmol scale).

-

Preparation: In a 50 mL round-bottom flask, dissolve 3-Fluoro-4-methylbenzaldehyde (1.38 g, 10 mmol) in Ethanol (15 mL).

-

Reagent Addition: Add a solution of Hydroxylamine Hydrochloride (0.83 g, 12 mmol, 1.2 eq) in Water (5 mL).

-

Buffering: Slowly add Sodium Acetate (1.23 g, 15 mmol, 1.5 eq) dissolved in minimal water. Note: Exothermic; maintain temp < 30°C.

-

Reaction: Stir vigorously at Room Temperature for 1-2 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

) will disappear; the oxime spot ( -

Workup: Evaporate Ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

mL). -

Purification: Wash organic layer with Brine, dry over

, and concentrate. Recrystallize from Hexane/EtOAc if necessary to isolate the solid.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the nucleophilic attack and subsequent dehydration steps.

Caption: Mechanistic flow from carbonyl electrophile to oxime via carbinolamine intermediate.[1]

Analytical Characterization (Fingerprinting)[5]

Distinguishing the starting material from the product is critical for quality control. The conversion results in distinct shifts in both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared Spectroscopy (FT-IR)

-

Aldehyde (Starting Material):

-

C=O Stretch: Sharp, intense peak at 1690–1705 cm⁻¹ .

-

C-H (Aldehydic): "Fermi doublet" at 2720 cm⁻¹ and 2820 cm⁻¹ .

-

-

Oxime (Product):

-

O-H Stretch: Broad, strong band at 3200–3400 cm⁻¹ (H-bonded).

-

C=N Stretch: Weak to medium intensity peak at 1640–1660 cm⁻¹ .

-

N-O Stretch: Distinct band around 930–950 cm⁻¹ .

-

Key Indicator: Complete disappearance of the C=O peak at 1700 cm⁻¹.

-

Proton NMR ( H-NMR)[6][7]

-

Aldehyde:

-

-CHO Proton: Distinct singlet at

9.9–10.1 ppm . -

Aromatic Region: 3 protons (

7.2–7.7 ppm). The fluorine coupling (

-

-

Oxime:

-

-CH=N Proton: Singlet shifts upfield to

8.1–8.3 ppm . -

=N-OH Proton: Broad singlet, typically

9.0–11.0 ppm (solvent dependent, -

Key Indicator: Loss of the 10 ppm signal and appearance of the 8.2 ppm signal.

-

Reactivity Profiles & Applications in Drug Discovery

The two compounds serve different roles in the drug development pipeline. The aldehyde is a "reactive warhead" for scaffold construction, while the oxime is a "gateway functional group" for heterocyclic synthesis.

Reactivity Divergence

-

Oxidation/Reduction:

-

Aldehyde: Easily oxidized to 3-Fluoro-4-methylbenzoic acid (inactive waste) or reduced to the benzyl alcohol.

-

Oxime: Resistant to mild oxidation. Can be reduced to 3-Fluoro-4-methylbenzylamine (primary amine) using

or

-

-

Rearrangement:

-

Aldehyde: Undergoes Cannizzaro reaction or Aldol condensations.

-

Oxime: Undergoes Beckmann Rearrangement with acid catalysts (

or

-

Application Workflow

The following diagram details how these molecules feed into high-value targets.

Caption: Downstream synthetic utility of the oxime intermediate in medicinal chemistry.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774574, 3-Fluoro-4-methylbenzaldehyde. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for Oximation and Beckmann Rearrangement mechanisms).

- Silverstein, R. M., et al. (2014).Spectrometric Identification of Organic Compounds. Wiley. (Reference for IR/NMR shift assignments).

Sources

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-methylbenzaldehyde Oxime in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility of 3-fluoro-4-methylbenzaldehyde oxime in organic solvents. Recognizing the common challenge of sparse experimental data for novel or specialized compounds, this document furnishes researchers, scientists, and drug development professionals with a multi-faceted approach. It combines theoretical principles and predictive modeling with a detailed, field-proven experimental protocol for accurate solubility determination. This guide is designed to empower researchers to make informed decisions in solvent selection for synthesis, purification, and formulation.

Introduction to 3-Fluoro-4-methylbenzaldehyde Oxime and the Principles of Solubility

3-Fluoro-4-methylbenzaldehyde oxime is a derivative of 3-fluoro-4-methylbenzaldehyde, an aromatic aldehyde utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The oxime functional group (-CH=N-OH) is a key intermediate in the synthesis of various nitrogen-containing compounds and can influence the molecule's physicochemical properties, including its solubility.[2][3] The presence of a fluorine atom and a methyl group on the benzene ring further modifies its electronic and steric characteristics, impacting its interactions with solvents.[1]

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[4] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The overall process of dissolution involves overcoming the lattice energy of the solid (solute-solute interactions) and the intermolecular forces of the solvent (solvent-solvent interactions) to form new solute-solvent interactions.

For 3-fluoro-4-methylbenzaldehyde oxime, the key structural features influencing its solubility are:

-

The aromatic ring: Largely nonpolar, contributing to solubility in nonpolar solvents.

-

The oxime group (-CH=N-OH): Capable of hydrogen bonding, which can enhance solubility in protic and polar aprotic solvents.

-

The fluorine atom: An electronegative atom that can participate in dipole-dipole interactions.

-

The methyl group: A nonpolar, electron-donating group.

A qualitative prediction suggests that 3-fluoro-4-methylbenzaldehyde oxime will exhibit moderate polarity and will likely be soluble in a range of polar and moderately nonpolar organic solvents.

Predictive Approaches to Solubility Assessment

In the absence of established experimental solubility data for 3-fluoro-4-methylbenzaldehyde oxime, computational and theoretical models offer a valuable starting point for solvent screening. These methods can significantly reduce the experimental workload by prioritizing promising solvents.

Recent advancements in machine learning and computational chemistry have led to the development of models that can predict the solubility of organic compounds with increasing accuracy.[5][6][7] These models often utilize quantitative structure-property relationships (QSPR) to correlate molecular descriptors with solubility.[6]

Several predictive models are available, ranging from semi-empirical methods to more rigorous physics-based approaches:

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): A group-contribution method that estimates activity coefficients, which can then be used to calculate solubility.[5][7]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): A quantum chemistry-based method that predicts thermodynamic properties, including solubility, from the molecular structure.[5]

-

Machine Learning Models: Trained on large datasets of experimental solubility data, these models can predict solubility for new compounds.[8] Many research groups and companies are making their models available through web interfaces or open-source code.[8]

While a detailed tutorial on using each of these models is beyond the scope of this guide, researchers are encouraged to explore these tools for an initial, in-silico assessment of the solubility of 3-fluoro-4-methylbenzaldehyde oxime in a wide array of organic solvents.

Synthesis of 3-Fluoro-4-methylbenzaldehyde Oxime

Prior to experimental solubility determination, the synthesis of 3-fluoro-4-methylbenzaldehyde oxime is a necessary first step. The most common method for preparing oximes is the reaction of an aldehyde or ketone with hydroxylamine hydrochloride.[2][3]

Materials

-

A weak base (e.g., sodium acetate, sodium carbonate, or pyridine)[2][3]

-

A suitable solvent (e.g., ethanol, methanol/water mixture)[2][3]

General Experimental Protocol

-

Dissolution: Dissolve 3-fluoro-4-methylbenzaldehyde in a suitable solvent, such as ethanol, in a round-bottom flask.[3]

-

Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride and a weak base (typically in a 1:1.1 to 1:1.5 molar ratio of aldehyde to hydroxylamine hydrochloride) in a minimal amount of water or the reaction solvent.[3] Add this solution to the aldehyde solution. The base is crucial to neutralize the HCl released from the hydroxylamine hydrochloride.[3]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating.[2][3] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[3]

-

Work-up: Once the reaction is complete, the product can be isolated. If the product precipitates, it can be collected by filtration.[3] Alternatively, the solvent can be removed under reduced pressure. The crude product is then typically washed with water to remove any inorganic salts.[2][10]

-

Purification: The crude 3-fluoro-4-methylbenzaldehyde oxime can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield a crystalline solid.[3][11]

The following diagram illustrates the general workflow for the synthesis of 3-fluoro-4-methylbenzaldehyde oxime.

Caption: Workflow for the synthesis of 3-fluoro-4-methylbenzaldehyde oxime.

Experimental Determination of Solubility

The "shake flask" method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[12] This method involves adding an excess of the solid solute to the solvent and agitating the mixture until equilibrium is reached.

Materials and Equipment

-

Pure, dry 3-fluoro-4-methylbenzaldehyde oxime

-

A selection of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis)

Step-by-Step Experimental Protocol

-

Preparation: Accurately weigh an excess amount of 3-fluoro-4-methylbenzaldehyde oxime into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Analysis: Accurately weigh a known volume of the filtered solution into a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Chromatographic/Spectroscopic Analysis: Dilute the filtered solution with a known volume of a suitable solvent and analyze the concentration of 3-fluoro-4-methylbenzaldehyde oxime using a pre-calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

-

Calculation: Calculate the solubility in units of g/L, mg/mL, or mol/L.

The following diagram outlines the experimental workflow for the shake-flask solubility determination.

Caption: Experimental workflow for shake-flask solubility determination.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Conclusion

References

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021).

- Physics-Based Solubility Prediction for Organic Molecules.

- A new model predicts how molecules will dissolve in different solvents. (2025). MIT News.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temper

- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020).

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w

- Compound solubility measurements for early drug discovery. (2022).

- Solubility test for Organic Compounds. (2024). S. K. M. University.

- Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College.

- Classification of organic compounds By solubility. University of Babylon.

- 3-Fluoro-4-methylbenzaldehyde. Chem-Impex.

- 3-FLUORO-4-METHYLBENZALDEHYDE | 177756-62-6. ChemicalBook.

- An Efficient Procedure for Synthesis of Oximes by Grinding. Avicenna Journal of Recial Toxin.

- An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime: Synthesis, Properties, and Compar

- Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. Benchchem.

- 3-Fluoro-4-methylbenzaldehyde 98 177756-62-6. Sigma-Aldrich.

- An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime. Benchchem.

- Synthesis of benzaldeheyde oxime under various experimental conditions.

- Organic Syntheses Procedure. Organic Syntheses.

- 3-fluoro-4-methylbenzaldehyde. Stenutz.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.ws [chem.ws]

- 5. d-nb.info [d-nb.info]

- 6. communities.springernature.com [communities.springernature.com]

- 7. scispace.com [scispace.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 3-fluoro-4-methylbenzaldehyde [stenutz.eu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-4-methylbenzaldehyde Oxime: Synthesis, Safety, and Applications

Introduction

3-Fluoro-4-methylbenzaldehyde oxime is a fluorinated aromatic oxime with potential applications in medicinal chemistry and materials science. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the oxime functional group is a versatile precursor for various chemical transformations and is found in several FDA-approved drugs.[1][2] This technical guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, a detailed safety and handling protocol, and potential applications for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The structure of 3-Fluoro-4-methylbenzaldehyde oxime is characterized by a benzene ring substituted with a fluorine atom, a methyl group, and an oxime functional group.

Caption: Chemical structure of 3-Fluoro-4-methylbenzaldehyde oxime.

| Property | 3-Fluoro-4-methylbenzaldehyde (Precursor) | 3-Fluoro-4-methylbenzaldehyde Oxime (Predicted) |

| Molecular Formula | C₈H₇FO | C₈H₈FNO |

| Molecular Weight | 138.14 g/mol [3] | 153.16 g/mol |

| Appearance | Light yellow to yellow to orange clear liquid[4] | White to off-white crystalline solid |

| Boiling Point | 206 °C[3] | > 200 °C |

| Density | 1.133 g/mL at 25 °C[3] | ~1.2 g/cm³ |

| CAS Number | 177756-62-6[3] | Not available |

Synthesis of 3-Fluoro-4-methylbenzaldehyde Oxime

The synthesis of 3-Fluoro-4-methylbenzaldehyde oxime is achieved through a standard oximation reaction of the parent aldehyde with hydroxylamine.[5] This reaction is a reliable and well-established method for preparing oximes.[6]

Caption: General workflow for the synthesis of 3-Fluoro-4-methylbenzaldehyde oxime.

Experimental Protocol: Oximation

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3-Fluoro-4-methylbenzaldehyde in ethanol.

-

Reagent Addition: In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of a mild base such as sodium acetate in a minimal amount of water. Add this solution to the flask containing the aldehyde.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature and then poured into cold water to precipitate the oxime product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 3-Fluoro-4-methylbenzaldehyde oxime.[5]

Safety Data Sheet (SDS)

As a specific SDS for 3-Fluoro-4-methylbenzaldehyde oxime is not available, this section provides a comprehensive safety profile based on the known hazards of the precursor, 3-Fluoro-4-methylbenzaldehyde, and the general toxicological properties of oximes and fluorinated aromatic compounds.

Hazard Identification

-

Signal Word: Warning

-

GHS Hazard Pictograms:

-

GHS07: Exclamation Mark

-

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

First-Aid Measures

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. If respiratory irritation persists, get medical advice/attention.[8][9]

-

Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[8][9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides may be generated by thermal decomposition or combustion.[8]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up or absorb the material, then place it into a suitable, clean, dry, closed container for disposal.[8]

Handling and Storage

-

Handling: Wash hands thoroughly after handling.[8] Avoid contact with skin, eyes, and clothing.[8] Use only in a well-ventilated area.[8]

-

Storage: Keep the container tightly closed when not in use.[8] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[8]

Exposure Controls/Personal Protection

-

Engineering Controls: Use adequate general or local exhaust ventilation to keep airborne concentrations below permissible exposure limits.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[8]

-

Toxicological and Ecological Considerations

The toxicological profile of 3-Fluoro-4-methylbenzaldehyde oxime has not been extensively studied. However, the presence of the fluorine atom and the aromatic ring suggests that it should be handled with care. Fluorinated organic compounds can have varying toxicities, and some can be persistent in the environment.[11] While many oximes have important applications in medicine, some can exhibit toxicity.[1] Therefore, it is crucial to avoid environmental release and dispose of the compound as hazardous waste in accordance with local, state, and federal regulations.

Potential Applications in Drug Development and Research

Oximes are a significant class of compounds in medicinal chemistry, with applications as antidotes for organophosphate poisoning and as components of antibacterial drugs.[1] The fluorine atom in 3-Fluoro-4-methylbenzaldehyde oxime can confer desirable properties such as increased metabolic stability and enhanced binding to target proteins.[4] This makes it a valuable scaffold for the synthesis of novel therapeutic agents. It can also serve as an important building block in the development of agrochemicals and specialty materials.[4][12]

References

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

-

Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS) - Details. Retrieved from [Link]

-

SDS Manager. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzaldehyde SDS. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime.

- BenchChem. (2025). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.

- Defense Technical Information Center. (1989). Toxicology of Some Fluoro-Organic Compounds.

- TCI Chemicals. (2024).

- Journal of Environmental Science and Health, Part A. (n.d.). Human Exposure to Perfluorinated Compounds via Smoking and Second-Hand Smoke.

- Chemical Research in Toxicology. (2021). Metabolism and Toxicity of Fluorine Compounds.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Fluoro-4-methylbenzaldehyde.

- Oriental Journal of Chemistry. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding.

- ProQuest. (2011).

- ACS Chemical Toxicology. (2021). Metabolism and Toxicity of Fluorine Compounds.

-

ChemRadar. (n.d.). 2-butanone oxime; ethyl methyl ketoxime; ethyl methyl ketone oxime; MEKO CAS#96-29-7 | GHS Classification Search Tool. Retrieved from [Link]

-

PubChem. (n.d.). Acetone, oxime. Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Fluoro-4-methylbenzylamine.

- CDH Fine Chemical. (n.d.).

- BenchChem. (n.d.).

- Carl ROTH. (2020).

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Molecules. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.

- ResearchGate. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.

- Oriental Journal of Chemistry. (1991). reaction in oximes of.

-

LookChem. (n.d.). Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME. Retrieved from [Link]

Sources

- 1. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-FLUORO-4-METHYLBENZALDEHYDE | 177756-62-6 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. 3-Fluoro-4-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]

- 8. Benzaldehyde oxime(932-90-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. technopharmchem.com [technopharmchem.com]

- 11. Toxicology of perfluorinated compounds - ProQuest [proquest.com]

- 12. chemimpex.com [chemimpex.com]

Suppliers and price of 3-Fluoro-4-methylbenzaldehyde oxime

Synthesis, Sourcing, and Strategic Applications in Drug Discovery

Part 1: Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 3-Fluoro-4-methylbenzaldehyde oxime (CAS: 864725-65-5) represents a critical "bioisostere" intermediate. It is rarely a commodity shelf-product; rather, it is almost exclusively a transient intermediate synthesized in situ or on-demand from its stable precursor, 3-Fluoro-4-methylbenzaldehyde (CAS: 177756-62-6).

The strategic value of this compound lies in its fluorine-methyl substitution pattern . The fluorine atom at the meta position (relative to the oxime/aldehyde) modulates metabolic stability by blocking P450 oxidation sites, while the para-methyl group provides a handle for hydrophobic interactions within kinase binding pockets.

Key Takeaway for Buyers: Do not search for the oxime as a bulk commodity. Instead, source the high-purity aldehyde precursor and employ the synthesis protocol detailed in Section 3. This approach reduces costs by approximately 400-600% compared to custom synthesis quotes.

Part 2: Chemical Profile & Specifications[1]

Understanding the physicochemical distinction between the commercial precursor and the target oxime is vital for quality control.

| Feature | Precursor (Commercial) | Target Intermediate (Synthesized) |

| Chemical Name | 3-Fluoro-4-methylbenzaldehyde | 3-Fluoro-4-methylbenzaldehyde oxime |

| CAS Number | 177756-62-6 | 864725-65-5 |

| Molecular Weight | 138.14 g/mol | 153.15 g/mol |

| Appearance | Clear, light yellow liquid | White to off-white crystalline solid |

| Boiling/Melting Pt. | BP: 206°C (lit.) | MP: ~78-82°C (predicted) |

| Solubility | DCM, Ethyl Acetate, Methanol | Ethanol, DMSO, warm Methanol |

| Stability | Oxidizes to acid if exposed to air | Stable solid; store desiccated |

Part 3: Sourcing the Precursor (Market Analysis)

Since the oxime is made from the aldehyde, your procurement strategy should focus on CAS 177756-62-6 .

Supplier Landscape & Pricing Models

The market for 3-Fluoro-4-methylbenzaldehyde is split between high-cost catalog vendors (for <5g R&D needs) and bulk fine chemical suppliers (for >100g process needs).

Estimated Market Pricing (Q1 2026 Data):

| Supplier Tier | Pack Size | Price Range (USD) | Lead Time | Recommended For |

| Tier 1 (Catalog) (e.g., Sigma, TCI) | 1g - 5g | $50 - $120 / gram | 1-3 Days | Initial Screening / Hit Validation |

| Tier 2 (Specialist) (e.g., Matrix, Apollo) | 25g - 100g | $15 - $30 / gram | 1-2 Weeks | Lead Optimization / Scale-up |

| Tier 3 (Bulk/Mfg) (e.g., Chinese CROs) | > 1 kg | $800 - $1,500 / kg | 4-6 Weeks | Pilot Plant / GMP Synthesis |

Critical to Quality (CTQ) Attributes for Sourcing:

-

Acid Content: The aldehyde can oxidize to 3-fluoro-4-methylbenzoic acid. Specification should require <1.0% Acid Content .

-

GC Purity: Minimum 97.0% is required to prevent purification bottlenecks during oxime crystallization.

Part 4: Synthesis Protocol (The "Make" Strategy)

This protocol is designed for a 10g to 50g scale , suitable for generating sufficient intermediate for SAR (Structure-Activity Relationship) studies.

Reaction Logic

The conversion utilizes a standard condensation between the aldehyde and hydroxylamine hydrochloride. Sodium carbonate is used as the base to neutralize the HCl byproduct, driving the equilibrium forward.

Figure 1: Reaction pathway for the synthesis of the target oxime.

Step-by-Step Methodology

Reagents:

-

3-Fluoro-4-methylbenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)[1]

-

Sodium Carbonate (Na₂CO₃) (0.6 eq) or Sodium Acetate (1.5 eq)

-

Solvent: Ethanol/Water (2:1 ratio)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10.0g (72.4 mmol) of 3-Fluoro-4-methylbenzaldehyde in 60 mL of Ethanol.

-

Activation: In a separate beaker, dissolve 6.0g (86.8 mmol) of Hydroxylamine HCl in 30 mL of water.

-

Addition: Add the aqueous hydroxylamine solution to the aldehyde solution. The mixture may become slightly turbid.

-

Basification: Slowly add Sodium Carbonate (solid or saturated solution) to the mixture while stirring. Caution: CO₂ evolution will occur. Adjust pH to ~5-6.

-

Reaction: Stir vigorously at room temperature (20-25°C) for 2-4 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot (high Rf) should disappear, replaced by the oxime spot (lower Rf).

-

-

Work-up:

-

Purification: Recrystallize from minimal hot Ethanol/Water (1:1) or Hexane/EtOAc if high purity (>99%) is required for biological assays.

Part 5: Quality Control & Validation

Before using the synthesized oxime in downstream coupling (e.g., to form isoxazoles or reduce to amines), validate using these parameters:

1. H-NMR Validation (DMSO-d6):

-

Oxime Proton (-CH=N-): Look for a singlet at 8.1 - 8.3 ppm .

-

Hydroxyl Proton (-OH): Broad singlet at 11.2 - 11.5 ppm (disappears with D₂O shake).

-

Aromatic Region: Multiplets at 7.0 - 7.6 ppm (characteristic splitting due to Fluorine coupling).

2. HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA).

-

Detection: UV at 254 nm.

-

Acceptance Criteria: >98.0% Area under curve.

Part 6: Decision Matrix (Make vs. Buy)

Use this logic flow to determine the most cost-effective sourcing strategy for your project.

Figure 2: Strategic sourcing decision matrix.

Part 7: References

-

Sigma-Aldrich. Safety Data Sheet: 3-Fluoro-4-methylbenzaldehyde. Retrieved from

-

BenchChem. Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime (Protocol Adaptation). Retrieved from

-

ChemicalBook. Product Profile: 3-Fluoro-4-methylbenzaldehyde (CAS 177756-62-6).[4][5] Retrieved from

-

GuideChem. Supplier Listings for CAS 864725-65-5. Retrieved from

-

MDPI Pharmaceuticals. Oximes and Their Significance in Medicinal Chemistry. Retrieved from

Sources

The Fluorine Advantage: A Technical Guide to Fluorinated Benzaldehyde Oximes in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. When combined with the versatile oxime functional group on a benzaldehyde scaffold, a unique chemical entity emerges with significant potential for therapeutic innovation. This technical guide provides an in-depth exploration of the synthesis, unique properties, and diverse applications of fluorinated benzaldehyde oximes. We will delve into the mechanistic rationale for their use, present detailed synthetic protocols, and examine case studies in oncology, infectious diseases, and neuropharmacology, offering researchers and drug development professionals a comprehensive resource to leverage this promising molecular framework.

Introduction: A Synergy of Functionality

The intersection of two key pharmacophores—the oxime and the fluorinated aromatic ring—creates a molecular scaffold with compelling properties for drug design. Understanding the individual contributions of each component is crucial to appreciating their synergistic potential.

The Oxime: More Than a Simple Functional Group

Oximes (R-CH=N-OH) are not merely synthetic intermediates but are recognized for their diverse biological activities and favorable physicochemical properties. The oxime moiety can act as a bioisostere for other functional groups, participate in hydrogen bonding, and influence molecular conformation. Its derivatives are found in a range of FDA-approved drugs and are known to exhibit antimicrobial, anticancer, and neuroprotective activities[1].

The "Fluorine Advantage" in Drug Design

The introduction of fluorine into a drug molecule is a well-established strategy to overcome common developmental hurdles[2]. Fluorine, being the most electronegative element, imparts profound changes to a molecule's properties:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability[3].

-

Binding Affinity & Conformation: Fluorine's small size allows it to replace hydrogen without significant steric hindrance. However, its powerful electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups and influence the molecule's overall conformation, leading to enhanced binding affinity with target proteins[2][4].

-

Membrane Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its intended biological target[3].

By combining these features, fluorinated benzaldehyde oximes represent a class of compounds with pre-optimized characteristics for drug development.

Synthetic Strategies and Methodologies

The synthesis of fluorinated benzaldehyde oximes is generally straightforward, relying on the classic condensation reaction between a fluorinated benzaldehyde and hydroxylamine.

General Synthetic Workflow

The core synthesis involves a nucleophilic attack of hydroxylamine on the carbonyl carbon of the fluorinated benzaldehyde, followed by dehydration to form the oxime. The choice of base and solvent can be optimized to improve yield and purity.

Caption: General workflow for the synthesis of fluorinated benzaldehyde oximes.

Detailed Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde Oxime

This protocol provides a representative method for the synthesis of a simple fluorinated benzaldehyde oxime[5].

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate (1.5 eq)

-

Ethanol

-

Water

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Dissolution: Dissolve 4-fluorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-